molecular formula C11H19N5O B1378787 3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea CAS No. 1803585-25-2

3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B1378787
CAS No.: 1803585-25-2
M. Wt: 237.3 g/mol
InChI Key: OSWFFUYJWDTTJM-UHFFFAOYSA-N
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Description

3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that features a unique combination of a piperidine ring and a pyrazole ring linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Formation of the urea linkage: The final step involves the reaction of the pyrazole-piperidine intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-based drugs.

    Pyrazole derivatives: Compounds such as celecoxib and other pyrazole-based pharmaceuticals.

Uniqueness

3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea is unique due to its specific combination of a piperidine ring and a pyrazole ring linked through a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-(5-piperidin-3-yl-1H-pyrazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-13-11(17)15-9-7-14-16-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWFFUYJWDTTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(NN=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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